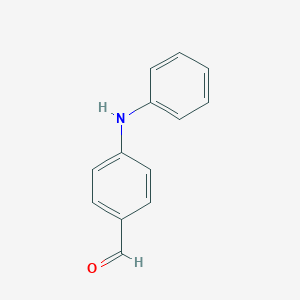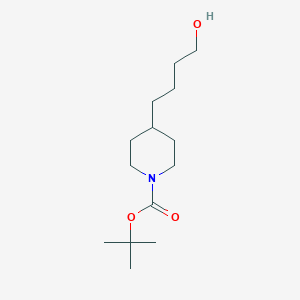
1-(6-Chloro-pyridin-3-YL)-ethylamine
Overview
Description
1-(6-Chloro-pyridin-3-YL)-ethylamine, also known as CPEA, is an organic compound with a molecular formula of C7H10ClN. It is a colorless solid that is soluble in water and has a boiling point of 140°C. It is a derivative of pyridine, a heterocyclic aromatic compound, and is used in a variety of scientific and industrial applications. CPEA has a wide range of applications in chemical synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Insecticidal Applications
“1-(6-Chloro-pyridin-3-YL)-ethylamine” is a key intermediate in the synthesis of imidacloprid, a widely used neonicotinoid insecticide . Imidacloprid acts on the nervous system of insects, leading to paralysis and death. It’s particularly effective against sap-feeding insects like aphids and has a lower toxicity profile towards mammals, making it a preferred choice in agricultural applications.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the formation of more complex molecules like imidazolidin-2-ones . These molecules have various applications, including medicinal chemistry and material science, due to their potential biological activity and ability to form stable structures.
Crystallography Studies
The crystal structure of derivatives of “1-(6-Chloro-pyridin-3-YL)-ethylamine” has been extensively studied . Understanding the crystal structure is crucial for the development of new materials and drugs as it helps in predicting the physical properties and interactions of the compound.
Proteomics Research
Derivatives of “1-(6-Chloro-pyridin-3-YL)-ethylamine” are used in proteomics research to study protein interactions and functions . These studies can lead to the discovery of new drugs and therapeutic targets.
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVNENIAEVSUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-pyridin-3-YL)-ethylamine | |
CAS RN |
132219-51-3 | |
| Record name | 1-(6-chloropyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)





